molecular formula C20H20BrN5O2S B445618 2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B445618
M. Wt: 474.4g/mol
InChI Key: AYSNWORNSIYHJK-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-methoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-methoxybenzylidene)acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azomethine group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-methoxybenzylidene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-methoxybenzylidene)acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-methoxybenzylidene)acetohydrazide lies in its specific structural features, such as the presence of the 3-methoxybenzylidene group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20BrN5O2S

Molecular Weight

474.4g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H20BrN5O2S/c1-3-26-19(15-7-9-16(21)10-8-15)24-25-20(26)29-13-18(27)23-22-12-14-5-4-6-17(11-14)28-2/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+

InChI Key

AYSNWORNSIYHJK-WSDLNYQXSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br

Origin of Product

United States

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